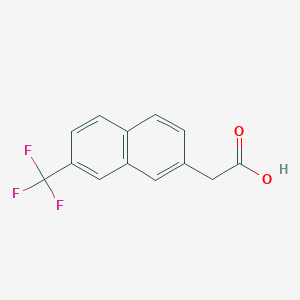
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide is a synthetic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide typically involves a multi-step process. One common method is the aza-Michael addition reaction, which involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives with different substituents.
Applications De Recherche Scientifique
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases and infections.
Industry: Utilized in the development of pesticides, antioxidants, and dyes.
Mécanisme D'action
The mechanism of action of N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in pathogen replication, thereby exhibiting antimicrobial properties. Additionally, it can interact with neurotransmitter receptors, potentially offering neuroprotective effects .
Comparaison Avec Des Composés Similaires
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)propionamide can be compared with other tetrahydroquinoline derivatives, such as:
N-Acetyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the propionamide group.
1-Acetyl-7-nitro-1,2,3,4-tetrahydroquinolin-4-one: Contains a nitro group and a different substitution pattern.
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a propionamide group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propriétés
Formule moléculaire |
C14H18N2O2 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)propanamide |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(18)15-12-7-6-11-5-4-8-16(10(2)17)13(11)9-12/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Clé InChI |
MRHUTGHPUVYGRJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=CC2=C(CCCN2C(=O)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



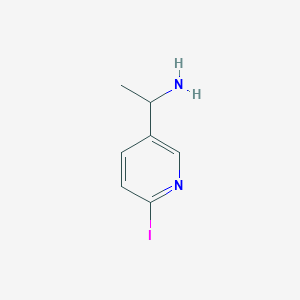

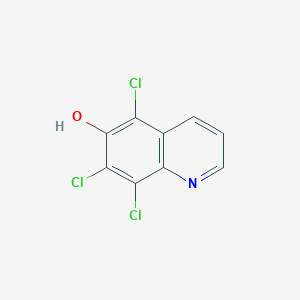

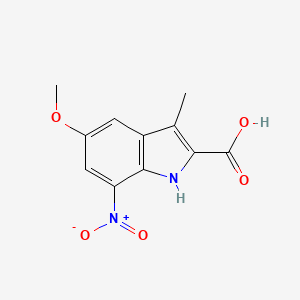
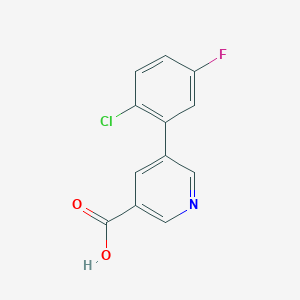
![1-((1R,3R,5R)-1,5-Dimethyl-2,6-dioxabicyclo[3.2.0]heptan-3-yl)-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11863921.png)
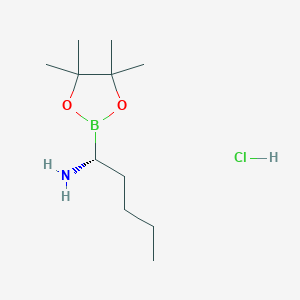
![3-Oxa-9-azaspiro[5.5]undecane oxalate](/img/structure/B11863935.png)


![3-(2H-[1,2,5]oxadiazolo[2,3-a]pyridin-5-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B11863971.png)
